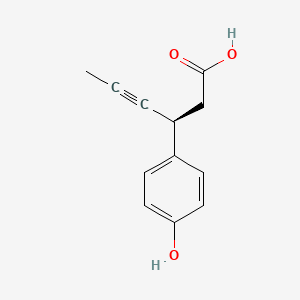(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid
CAS No.: 865233-35-8
Cat. No.: VC2861222
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 865233-35-8 |
|---|---|
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid |
| Standard InChI | InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1 |
| Standard InChI Key | QFYGPUAIMQUIOO-JTQLQIEISA-N |
| Isomeric SMILES | CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O |
| SMILES | CC#CC(CC(=O)O)C1=CC=C(C=C1)O |
| Canonical SMILES | CC#CC(CC(=O)O)C1=CC=C(C=C1)O |
Introduction
Chemical Identity and Structure
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid is an organic compound characterized by a hexynoic acid backbone with a hydroxyphenyl substituent. The compound is identified by its CAS number 865233-35-8 and possesses a molecular formula of C₁₂H₁₂O₃ . The "3S" designation in the compound's name specifically refers to the stereochemistry at the third carbon position, indicating an important chiral center that influences its biological interactions and potential pharmaceutical applications .
The compound consists of several key structural elements:
-
A carboxylic acid group (-COOH)
-
A para-hydroxyphenyl group, providing potential hydrogen bonding sites
-
A triple bond (alkyne functionality)
-
A chiral center at the C-3 position with S configuration
This unique combination of functional groups contributes to the compound's chemical reactivity and biological properties. The presence of both the hydroxyl group and the alkyne functionality particularly influences its potential for further chemical modifications and interactions with biological targets.
Nomenclature Variations
It is worth noting that this compound appears in scientific literature under several naming variants, including:
-
(3S)-3-(4-hydroxy-phenyl)-hex-4-ynoic acid
-
(S)-3-(4-hydroxyphenyl)-hex-4-ynoic acid
These variations all refer to the same chemical entity, with minor differences in naming conventions or hyphenation practices.
Physical and Chemical Properties
The physical and chemical properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid provide important insights into its behavior in various conditions and its potential applications in research and pharmaceutical development.
Physical Properties
The compound exhibits specific physical characteristics that are relevant to its handling, storage, and application in various contexts. These properties are summarized in the following table:
These physical properties indicate that the compound is a relatively stable solid at room temperature with a high boiling point, suggesting strong intermolecular forces likely due to hydrogen bonding capabilities of both the carboxylic acid and phenolic hydroxyl groups.
Chemical Properties
The chemical properties of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid are largely influenced by its functional groups:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₃ | |
| Exact Mass | 204.078644 | |
| PSA (Polar Surface Area) | 57.53000 | |
| LogP | 1.97380 / 1.77 | |
| Hazard Codes | Xn (Harmful) / Xi (Irritant) |
Biological Activity and Applications
The biological activity of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid presents several potential applications, particularly in pharmaceutical research and development.
Role as a Chiral Intermediate
As a chiral intermediate, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid serves as a valuable building block in the synthesis of more complex molecules, particularly those requiring specific stereochemistry. This application is especially relevant in pharmaceutical development, where chirality can significantly impact biological activity.
Related Compounds and Derivatives
Ester Derivatives
The ethyl ester derivative, (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, represents an important modification of the parent compound. While detailed information about this derivative should be interpreted cautiously, it appears that esterification may modify the compound's properties in ways that could be beneficial for specific applications.
Salt Forms
The (1S,2R)-1-amino-2-indanol salt of (3S)-3-(4-hydroxyphenyl)-hex-4-ynoic acid (CAS: 1092773-21-1) represents another important derivative. Salt formation often enhances properties such as stability, solubility, or crystallinity, which can be advantageous for storage, handling, or formulation purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume